Caracemide

Descripción general

Descripción

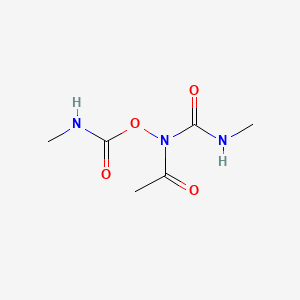

La caracemida es un agente derivado del ácido acetohidroxámico con actividad antineoplásica potencial. Inhibe la ribonucleótido reductasa, lo que resulta en una disminución de la síntesis de ADN y el crecimiento tumoral. Además, inhibe la acetilcolinesterasa . La caracemida se ha estudiado por su posible uso en el tratamiento del cáncer debido a su capacidad para interferir con la síntesis de ADN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La caracemida es sintetizada por la Dow Chemical Company. La síntesis implica la reacción del ácido acetohidroxámico con isocianato de metilo para formar N-acetil-N,O-di(metilcarbamoil)hidroxiamina . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes para facilitar la reacción.

Métodos de producción industrial

La producción industrial de caracemida implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso incluye la purificación del producto final para garantizar su eficacia y seguridad para el uso clínico .

Análisis De Reacciones Químicas

Metabolic Release of Methyl Isocyanate

Caracemide undergoes hydrolysis in vivo to release methyl isocyanate (MIC), a reactive intermediate. In rat studies:

-

54.0 ± 5.5% of a 6.6 mg/kg dose was excreted as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) within 24 hours .

-

AMCC formation confirms MIC release, as it is a known urinary metabolite of MIC .

This reaction occurs via cleavage of both carbamate groups:

Isotopic Labeling Studies

Deuterium-labeled this compound ([carbamoyloxy-H]this compound) revealed contributions to AMCC from:

| Carbamate Group | Contribution to AMCC |

|---|---|

| O-Methylcarbamoyl | 72% |

| N-Methylcarbamoyl | 28% |

This demonstrates dual reactivity of this compound’s carbamate side chains .

Structural Influence on Reactivity

Crystallographic studies of analogs like N-acetyl-N,O-di(propylcarbamoyl)hydroxylamine show:

The parent compound’s structure facilitates MIC release through steric and electronic effects.

Implications for Biological Activity

Aplicaciones Científicas De Investigación

La caracemida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: La caracemida se estudia por sus efectos en los procesos celulares, en particular la síntesis de ADN y la inhibición enzimática.

Mecanismo De Acción

La caracemida ejerce sus efectos inhibiendo la ribonucleótido reductasa, una enzima crucial para la síntesis de ADN. Esta inhibición conduce a una disminución de la síntesis de ADN y el crecimiento tumoral. La caracemida también inhibe la acetilcolinesterasa, lo que puede contribuir a su toxicidad en el sistema nervioso central . Los objetivos moleculares de la caracemida incluyen la proteína componente mayor R1 de la ribonucleótido reductasa .

Comparación Con Compuestos Similares

Compuestos similares

Hidroxiurea: Otro inhibidor de la ribonucleótido reductasa utilizado en el tratamiento del cáncer.

Gemcitabina: Un análogo de nucleósido que inhibe la síntesis de ADN.

Fluorouracilo: Un antimetabolito que interfiere con la síntesis de ADN.

Singularidad

La caracemida es única debido a su doble inhibición de la ribonucleótido reductasa y la acetilcolinesterasa. Esta doble acción la convierte en un potente agente antineoplásico, pero también contribuye a su toxicidad en el sistema nervioso central .

Actividad Biológica

Caracemide, a compound derived from acetohydroxamic acid, has garnered attention due to its potential antineoplastic activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound is chemically classified as CHNO and functions primarily as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair processes. This mechanism positions this compound as a potential therapeutic agent in cancer treatment, particularly in tumors with high proliferative rates.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting tumor growth in vitro, demonstrating pronounced activity against breast cancer cell lines such as MDA-MB-231 and MCF7. The cytotoxicity was assessed using the five-dose assay method, revealing a strong correlation between this compound concentration and cell viability reduction.

Table 1: Cytotoxic Activity of this compound Against Breast Cancer Cell Lines

| Cell Line | IC (µM) | Sensitivity Ranking |

|---|---|---|

| MDA-MB-231 | 176 ± 5 | High |

| MCF7 | 169 ± 3 | High |

| T-47D | 139 ± 8 | Moderate |

| HS 578T | 103 ± 17 | Low |

| BT-549 | 55 ± 19 | Very Low |

Case Studies and Research Findings

- Metabolic Fate Study : A pivotal study investigated the metabolic fate of this compound in rats, providing evidence for the release of methyl isocyanate in vivo. This finding suggests that this compound may undergo metabolic transformations that could influence its therapeutic efficacy and safety profile .

- Inhibition of Ribonucleotide Reductase : Another significant study focused on this compound’s role as a site-specific irreversible inhibitor of Escherichia coli ribonucleotide reductase. This research underscores the compound's potential to selectively target cancer cells by disrupting their nucleotide synthesis pathways .

- Comparative Efficacy : In comparative studies with other anticancer agents, this compound demonstrated synergistic effects when combined with established chemotherapeutics such as tamoxifen and aclacinomycin A. The combination therapy enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for future clinical applications .

Propiedades

IUPAC Name |

[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAJLFHWXNPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)NC)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231099 | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |

| Record name | CARACEMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

81424-67-1 | |

| Record name | Caracemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caracemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caracemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.